Product packaging for Agelasimine B(Cat. No.:CAS No. 114216-87-4)

Agelasimine B

Cat. No.: B038676
CAS No.: 114216-87-4
M. Wt: 455.7 g/mol
InChI Key: UMYDEMPHXCZYBB-SCWOSNGDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Agelasimine B is a purine-related pyrrole-imidazole alkaloid isolated from marine sponges of the Agelas species. This compound is a potent and selective antagonist of adenosine receptors, demonstrating high affinity for the A1 and A2A receptor subtypes. Its primary research value lies in elucidating the role of adenosine signaling in various physiological and pathological processes. Researchers utilize this compound to investigate novel therapeutic strategies for neurological disorders, including Parkinson's disease and ischemia, where adenosine receptor modulation can influence neuroprotection and motor control. Furthermore, its antagonistic activity is leveraged in oncology research to explore mechanisms of tumor cell proliferation and survival, as adenosine in the tumor microenvironment can suppress anti-tumor immune responses. The mechanism of action involves competitive binding to adenosine receptors, thereby blocking the endogenous agonist adenosine and inhibiting downstream G-protein coupled signaling pathways. This makes this compound an indispensable pharmacological tool for studying purinergic signaling, receptor pharmacology, and for validating new targets in drug discovery. Supplied as a high-purity solid, it is characterized by HPLC, NMR, and mass spectrometry to ensure identity and quality for reproducible research outcomes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H45N5O B038676 Agelasimine B CAS No. 114216-87-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114216-87-4

Molecular Formula

C27H45N5O

Molecular Weight

455.7 g/mol

IUPAC Name

(4aS,7R,8S,8aR)-8-[(E)-5-(6-imino-1,3-dimethyl-2H-purin-7-yl)-3-methylpent-3-enyl]-4,4,7,8-tetramethyl-2,3,5,6,7,8a-hexahydro-1H-naphthalen-4a-ol

InChI

InChI=1S/C27H45N5O/c1-19(12-16-32-17-29-24-22(32)23(28)30(6)18-31(24)7)10-14-26(5)20(2)11-15-27(33)21(26)9-8-13-25(27,3)4/h12,17,20-21,28,33H,8-11,13-16,18H2,1-7H3/b19-12+,28-23?/t20-,21-,26+,27+/m1/s1

InChI Key

UMYDEMPHXCZYBB-SCWOSNGDSA-N

SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=N)N(CN4C)C)C)CCCC2(C)C)O

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC/C(=C/CN3C=NC4=C3C(=N)N(CN4C)C)/C)CCCC2(C)C)O

Canonical SMILES

CC1CCC2(C(C1(C)CCC(=CCN3C=NC4=C3C(=N)N(CN4C)C)C)CCCC2(C)C)O

Synonyms

agelasimine B

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of Agelasimine B

Co-isolation of Agelasimine B with Related Marine Metabolites

Non-Purine Alkaloids

This compound is a notable marine-derived diterpenoid alkaloid, distinguished by its unique chemical structure that combines a diterpene skeleton with a purine (B94841) fragment. nih.govnih.govnih.gov This compound is classified as a non-purine alkaloid because, while it contains a purine derivative, its core structure is fundamentally that of a terpenoid. uomustansiriyah.edu.iqbritannica.com Such hybrid structures are of significant interest in natural product chemistry.

Natural Occurrence of this compound

This compound is a natural product isolated exclusively from marine sponges of the genus Agelas. nih.govrsc.org These sponges are prevalent in tropical and subtropical marine environments. rsc.org The primary documented source of this compound is the orange sponge Agelas mauritiana, particularly specimens collected from locations such as the Solomon Islands and Eniwetok Atoll. nih.govresearchgate.net The production of specific secondary metabolites like this compound can vary even within the same species depending on the geographical location and environmental conditions. nih.govresearchgate.net

Table 1: Natural Sources of this compound

Phylum Genus Species Geographic Location of Collection

Isolation Methodologies for this compound

The isolation of this compound from its natural sponge source is a multi-step process that involves extraction followed by extensive purification. The general methodology is outlined below:

Sample Preparation and Extraction: The process begins with the collection of the sponge, which is typically frozen to preserve its chemical integrity. The sponge material is then extracted, often using organic solvents like ethanol or a mixture of dichloromethane and methanol, to produce a crude extract containing a complex mixture of natural products. nih.gov

Chromatographic Purification: The crude extract undergoes a series of chromatographic separations to isolate the target compound. nih.gov This is the most critical phase of the process and employs several techniques in succession.

Column Chromatography: The initial separation of the crude extract is often performed using column chromatography with stationary phases like silica gel or Sephadex LH-20. nih.gov

High-Performance Liquid Chromatography (HPLC): Further purification of the fractions obtained from column chromatography is achieved using HPLC, a high-resolution technique essential for separating structurally similar compounds. nih.govbachem.com Reversed-phase HPLC (RP-HPLC) is a standard method for purifying compounds of this nature. bachem.comjconsortium.com

Structural Elucidation: Once a pure sample of this compound is isolated, its chemical structure is determined using advanced spectroscopic techniques. Methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the molecular formula and establish the precise arrangement of atoms and stereochemistry of the molecule. nih.govresearchgate.net

Table 2: Summary of Isolation and Purification Techniques for this compound

Step Technique Purpose
1. Extraction Solvent Partitioning (e.g., EtOH, CH₂Cl₂/MeOH) To create a crude extract from the raw sponge material. nih.gov
2. Initial Separation Column Chromatography (e.g., Silica Gel, Sephadex) To separate the crude extract into simpler fractions. nih.govnih.gov
3. Fine Purification High-Performance Liquid Chromatography (HPLC) To isolate the pure compound from complex fractions. nih.goveuropeanpharmaceuticalreview.com

Table 3: List of Mentioned Compounds

Compound Name
Agelasimine A
This compound
Agelasine (B10753911) C
Agelasine D
Ageloxime B
Ageloxime D
Agelasidine C
Midpacamide
Mauritamide A
Agelongine
Agelastatin A
Oroidin
Sceptrin
Mauritiamine
Dispacamide
Nakamurine
Agesasine A
Agesasine B
Agelamasine A
Agelamasine B
Agelasine O
Agelasine U
Agelasine W
Agelasine X
Agelasine Y
Ageliferin (B1246841)
Manzacidin D
Vincristine
Vinblastine
Tubocurarine
Morphine
Strychnine
Quinine
Ephedrine

Chemical Synthesis Strategies for Agelasimine B and Analogs

Total Synthesis Approaches for Agelasimine B

The total synthesis of this compound, along with its analog Agelasimine A, has been a subject of significant research, confirming the structures of these novel nonquaternary adenine (B156593) derivatives of a bicyclic diterpene. nih.govacs.org These synthetic routes have been crucial in establishing the precise relative and absolute stereochemistries of these complex molecules. acs.orgjst.go.jp

The first total synthesis of this compound was accomplished in its racemic form, meaning as a mixture of both enantiomers ((±)-Agelasimine B). acs.orgresearchgate.net This seminal work provided unambiguous confirmation of the proposed chemical structure and relative stereochemistry of the natural product. acs.orgresearchgate.net A central feature of this synthetic strategy was the development of a unified pathway that could lead to both Agelasimine A and this compound. acs.org The approach hinged on the initial construction of a common diterpene portion, which was then elaborated to append the characteristic trisubstituted adenine nucleus. acs.orgjst.go.jp The successful completion of the synthesis of (±)-Agelasimine B involved reducing an intermediate with sodium borohydride (B1222165) (NaBH4) to form a 1,2-dihydro derivative, followed by methylation and treatment with aqueous sodium hydroxide (B78521) to yield the final product. acs.org

Following the racemic synthesis, an enantioselective total synthesis of (+)-Agelasimine B was developed, which allowed for the definitive determination of its absolute configuration. nih.gov This synthesis commenced from a chiral starting material, (+)-trans-dihydrocarvone, ensuring that the final product was obtained as a single enantiomer. nih.gov By successfully synthesizing the dextrorotatory enantiomer, (+)-Agelasimine B, which matched the properties of the natural isolate, the absolute stereochemistry of the molecule was unequivocally established. nih.gov

Key Synthetic Intermediates and Reaction Pathways

The assembly of this compound is a complex undertaking that relies on a series of sophisticated and highly controlled chemical reactions. The successful strategies employ key intermediates to systematically build the two main components of the molecule: the diterpene skeleton and the purine (B94841) heterocycle. The precise connection of these two moieties is achieved through carefully planned reaction pathways.

A critical challenge in the synthesis of this compound is the stereocontrolled construction of its bicyclic diterpene portion. In the racemic synthesis, a key strategy involved the highly stereoselective creation of a diol intermediate, (±)-13, which served as a common precursor for the diterpene fragments of both Agelasimine A and B. acs.orgjst.go.jpresearchgate.net The high degree of stereoselectivity in steps such as the epoxidation of an olefin precursor is attributed to substrate control, where the existing stereocenters in the molecule direct the attacking reagent to a specific face, thereby avoiding steric hindrance from features like an axial methyl group. acs.org This level of control is paramount for establishing the correct relative stereochemistry of the multiple chiral centers within the diterpene core.

Attaching the diterpene side chain to the correct nitrogen atom of the adenine core is a non-trivial synthetic challenge due to the presence of multiple potential nucleophilic sites on the purine ring. researchgate.net The synthesis of this compound requires precise regioselective alkylation to form the desired N7-substituted purine. jst.go.jp The alkylation of purines can often lead to mixtures of N-7 and N-9 substituted products. researchgate.net To overcome this, synthetic strategies for this compound involved establishing model routes using simpler analogs, such as N(7)-benzyl derivatives, to optimize the conditions for regioselective methylation and alkylation steps. jst.go.jp Optimized reaction conditions, sometimes employing specific bases or activating groups, are crucial to ensure that the diterpene fragment is exclusively attached at the intended position on the purine scaffold. researchgate.netconsensus.app

Modern transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become an indispensable tool in the synthesis of complex natural products. researchgate.netnih.govmdpi.com In the synthesis of this compound, a palladium-catalyzed cross-coupling was investigated as a key step for the preparation of a precursor to the diterpene moiety. acs.orgresearchgate.net Specifically, a Suzuki-type coupling involving the reaction of a 9-alkyl-9-borabicyclo[3.3.1]nonane (9-BBN) derivative with 1-alkenyl triflates or halides was examined in detail. acs.orgresearchgate.net This powerful carbon-carbon bond-forming reaction allows for the efficient and stereoselective assembly of complex carbon skeletons under relatively mild conditions, highlighting its utility in the intricate pathways of natural product synthesis. libretexts.orgmdpi.com

Utilization of (+)-trans-dihydrocarvone as a Starting Material

While various terpenoid precursors are utilized in the synthesis of complex natural products, a definitive and detailed synthetic route for this compound commencing from (+)-trans-dihydrocarvone is not extensively documented in publicly available scientific literature. Enantioselective syntheses of diterpenoid structures often rely on chiral pool starting materials to establish the correct stereochemistry. (+)-trans-dihydrocarvone, with its inherent chirality, presents a plausible starting point for the construction of the decalin core found in this compound. However, specific methodologies and reaction sequences for its direct application in the total synthesis of this compound remain to be fully elucidated in peer-reviewed publications.

Role of ent-Halimic Acid in Related Syntheses

ent-Halimic acid has emerged as a versatile and valuable starting material in the synthesis of a variety of bioactive diterpenoids, including compounds structurally related to this compound. nih.govresearchgate.netmdpi.comnih.gov This naturally occurring bicyclic diterpene, readily available from plant sources, possesses a pre-formed decalin ring system and functional groups that are amenable to further chemical manipulation. nih.govresearchgate.net

Its utility has been demonstrated in the synthesis of other marine natural products. nih.gov The synthetic strategies often involve the degradation of the side chain and functionalization at various positions of the decalin core to build the desired molecular complexity. nih.gov For instance, ent-halimic acid has been successfully employed as a precursor in the synthesis of other bioactive marine-derived compounds, showcasing its potential as a chiral building block for the synthesis of the terpenoid portion of this compound analogs. nih.gov

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound is a key area of research aimed at exploring structure-activity relationships and developing compounds with improved biological profiles. These modifications typically target the terpenoid side chain or the purine ring system.

Simplified Terpenoid Side Chain Analogs

To investigate the impact of the diterpenoid moiety on biological activity, a number of this compound analogs featuring simplified terpenoid side chains have been synthesized. These synthetic efforts often utilize more readily available starting materials to construct the side chain, which is then coupled to the purine core. This approach allows for a more straightforward and often higher-yielding synthesis, facilitating the exploration of a wider range of structural variations. The biological evaluation of these simplified analogs provides valuable insights into the structural requirements for the observed bioactivities.

Acetylated Derivatives and Artifacts

Acetylated derivatives of this compound have been a subject of study, in some cases arising as artifacts during isolation and purification processes employing acetylating agents. The synthesis of these acetylated compounds can also be achieved intentionally to probe the influence of modifying the hydroxyl groups on the molecule's properties. Standard acetylation procedures, such as treatment with acetic anhydride (B1165640) in the presence of a base like pyridine, can be employed to introduce acetyl groups. mdpi.com The characterization of these derivatives is crucial to distinguish between naturally occurring compounds and those formed during handling and analysis. An improved protocol for reductive acetylation has also been described, which could be applicable in the synthesis of certain derivatives. cmu.edu

Other Purine Ring Modifications

Modifications to the purine ring of this compound represent another important avenue for the synthesis of novel analogs. These modifications can include the introduction of different substituents on the purine core or even the replacement of the purine with other heterocyclic systems. The aim of these changes is to explore how alterations to the electronic and steric properties of the heterocyclic moiety affect the biological activity of the parent compound. Various synthetic methodologies for the modification of purine rings are available and can be adapted for the synthesis of this compound analogs. mdpi.com

Advanced Biological Activity Investigations of Agelasimine B

Antineoplastic and Cytotoxic Potentials of Agelasimine B

This compound, a secondary metabolite isolated from marine sponges of the genus Agelas, has been the subject of scientific investigation for its significant cytotoxic and antineoplastic properties. This compound belongs to a larger class of purine (B94841) derivatives, including the related agelasimines and agelasines, which are recognized for their broad biological activities. researchgate.netmdpi.com Research into this compound and its analogs has revealed potent inhibitory effects against the proliferation of various cancer cell lines, including those that have developed resistance to conventional chemotherapeutic agents. nih.govmdpi.com

In Vitro Efficacy Against Diverse Cancer Cell Lines

Studies have demonstrated that this compound and its structural relatives possess notable cytotoxic capabilities across a range of cancer cell models. The mechanism of this cytotoxicity is a subject of ongoing research, but the consistent efficacy observed highlights the potential of these marine natural products in the development of new anticancer therapies.

This compound has shown a pronounced inhibitory effect on murine leukemia cell lines. Specifically, its activity against the L1210 leukemia cell line has been quantified, demonstrating significant potency. Research has determined that this compound exhibits an ED50 value of 3.9 nM against L1210 cells. nih.gov Another source reports an ED50 value in the range of 2–4 μg/mL for the inhibition of L1210 cell growth. frontiersin.org

While specific data for this compound against the P388 murine leukemia cell line is not detailed in the available literature, closely related compounds from the same family have demonstrated activity. For instance, Asmarine B, another diterpene alkaloid from the Agelas sponge, has shown cytotoxic activity against P388 cell cultures. mdpi.com

Interactive Data Table: Cytotoxicity of this compound Against Murine Leukemia Cell Line (Please note: ED50 is the concentration of a drug that gives half-maximal response.)

CompoundCell LineMeasurementValue
This compoundL1210ED503.9 nM
This compoundL1210ED502-4 µg/mL

The broader family of compounds to which this compound belongs has been evaluated against various human carcinoma and melanoma cell lines. While direct cytotoxic data for this compound against HT-29 (colon carcinoma) and MEL-28 (melanoma) is limited, related compounds have shown significant effects. Asmarine B, for example, displays cytotoxic activity against both HT-29 and MEL-28 cell lines, with IC50 values ranging from 0.12 to 0.24 μM. mdpi.com

Investigations into synthetic analogs of agelasines and agelasimines have confirmed potent activity against the ACHN human renal adenocarcinoma cell line. One particular agelasine (B10753911) analog was found to be a powerful inhibitor of ACHN cell growth, indicating the potential of this structural backbone for targeting human carcinomas. mdpi.com

A significant area of investigation for this compound-related compounds is their ability to overcome multidrug resistance (MDR) in cancer cells. mdpi.com Analogs of both agelasine and agelasimine have demonstrated strong cytotoxic activity against cancer cell lines that are resistant to standard chemotherapeutics. nih.govnih.gov

Notably, studies have identified analogs that are effective against a primary multidrug-resistant (MDR) renal cell line. mdpi.com An agelasine analog proved to be a more potent inhibitor of the MDR ACHN renal adenocarcinoma cell line than several standard anticancer drugs, including doxorubicin, cisplatin, and paclitaxel. mdpi.com This suggests that the mechanism of action for these compounds may differ from that of conventional drugs, allowing them to bypass the resistance mechanisms developed by the cancer cells. nih.gov

Antimicrobial Efficacy of this compound

Alongside its antineoplastic properties, this compound is recognized for its antimicrobial capabilities. researchgate.net The compound is part of a family of marine-derived purine derivatives that exhibit a wide spectrum of activity against various pathogenic microorganisms. mdpi.com

Antibacterial Activity Spectrum

This compound has demonstrated a broad spectrum of antibacterial activity, with efficacy against both Gram-positive and Gram-negative bacteria.

Research has shown that an extract from an Agelas sp. sponge, containing both Agelasine B and Agelasine D, exhibited potent antimicrobial effects. The extract showed its strongest activity against the Gram-positive bacterium Staphylococcus aureus. It also displayed moderate to strong activity against several Gram-negative bacteria, which are often more challenging to inhibit due to their complex cell wall structure. researchgate.net

Interactive Data Table: Antibacterial Activity of an Extract Containing Agelasine B (Activity measured by the zone of inhibition in a standard disk diffusion assay.)

Bacterial SpeciesGram StainInhibition Zone (mm)Activity Level
Staphylococcus aureusPositive25.3Strong
Acinetobacter baumanniiNegative20.2Strong
Klebsiella pneumoniaeNegative15.5Moderate

Anti-Mycobacterial Activity (Mycobacterium tuberculosis)

The agelasine and agelasimine family of compounds has been recognized for its potential against Mycobacterium tuberculosis. Agelasines B, C, and D have been specifically identified as substances active against dormant mycobacteria. unila.ac.id Furthermore, various synthesized analogs of agelasine and agelasimine have demonstrated broad-spectrum antimicrobial activity that includes effectiveness against M. tuberculosis. unila.ac.idnih.gov While these findings point to a promising class of compounds for anti-tubercular research, specific MIC values for this compound against the M. tuberculosis H37Rv strain are not explicitly detailed in the current body of scientific literature. Research has focused more broadly on the activity of the agelasine class or other specific analogs like Agelasine D, E, and F. unila.ac.id

Table 3: Anti-Mycobacterial Activity of this compound and Related Compounds

Compound/Class Bacterium Activity Noted Reference
This compound Mycobacterium tuberculosis Data Not Available
Agelasines B, C, D Dormant Mycobacteria Active unila.ac.id

Antifungal Activity (e.g., Candida albicans, C. utilis)

Investigations into the antifungal properties of the agelasine family have shown promising results, particularly against the opportunistic yeast Candida albicans. Although specific MIC data for this compound is scarce, the broader class of agelasine compounds, including Agelasine B, has been reported to exhibit potent antifungal activities against C. albicans. Information regarding the activity of this compound against Candida utilis is not available in the reviewed literature.

Table 4: Antifungal Activity of this compound and Related Compounds

Compound/Class Fungus Activity Noted
This compound Candida albicans Data Not Available
Agelasine Class (incl. B) Candida albicans Potent Activity

Antiprotozoal and Antiparasitic Effects

The potential of agelasimine derivatives extends to activity against pathogenic free-living amoebae. Notably, research on synthetic analogs of agelasine and agelasimine has reported, for the first time, their inhibitory effects on the growth of both Acanthamoeba castellanii and Acanthamoeba polyphaga. These organisms are responsible for serious human infections, including a severe corneal infection known as Acanthamoeba keratitis. While this indicates a promising avenue for therapeutic development, specific IC50 values for this compound against these amoebae have not been published.

Table 5: Activity of Agelasimine Analogs against Free-Living Amoebae

Compound Class Amoeba Activity Noted
Agelasine/Agelasimine Analogs Acanthamoeba castellanii Growth Inhibition
Agelasine/Agelasimine Analogs Acanthamoeba polyphaga Growth Inhibition
This compound Acanthamoeba castellanii Data Not Available

Screening of agelasine compounds has been undertaken to explore their efficacy against major protozoan parasites. One study investigated Agelasine D and its analogs for inhibitory activity against Plasmodium falciparum (the causative agent of malaria) and Trypanosoma brucei (the causative agent of African trypanosomiasis). nih.gov While many of the tested compounds displayed high general toxicity, this line of research underscores the potential of the agelasine structural scaffold in antiparasitic drug discovery. nih.gov However, this particular study did not include this compound in its screening panel, and therefore, specific IC50 values for this compound against P. falciparum and T. brucei are currently unavailable.

Table 6: Antiprotozoal Activity of this compound and Related Compounds

Compound Parasite IC50 Reference
This compound Plasmodium falciparum Data Not Available
This compound Trypanosoma brucei Data Not Available
Agelasine D & Analogs Plasmodium falciparum Screened* nih.gov
Agelasine D & Analogs Trypanosoma brucei Screened* nih.gov

Note: Compounds were evaluated, but many showed high general toxicity. Specific IC50 values for promising, selective compounds from this screen did not include Agelasine D itself or this compound.

Other Reported Biological Activities

Antiviral Properties

While research into the specific antiviral properties of the pure compound this compound is limited, studies on crude extracts from the marine sponge genus Agelas, from which this compound is isolated, have demonstrated antiviral potential. It is important to note that the antiviral effects observed in these extracts have not been definitively attributed to this compound, and the specific contribution of this compound to the observed activities remains to be elucidated.

Investigations into the antiviral capabilities of aqueous and organic extracts from various marine sponges have revealed that an aqueous extract of Agelas sp. 2 exhibited notable antiviral activity against a panel of viruses. The detailed findings from this research are presented below.

Table 1: Antiviral Activity of Agelas sp. 2 Aqueous Extract

VirusCell Line50% Cytotoxic Concentration (CC₅₀)50% Effective Concentration (EC₅₀)Selectivity Index (SI = CC₅₀/EC₅₀)
Herpes Simplex Virus-1 (HSV-1)Vero>1000 µg/mL125 µg/mL>8
Adenovirus type 5 (AdV-5)HEp-2>1000 µg/mL250 µg/mL>4
Rotavirus SA11MA-104>1000 µg/mL500 µg/mL>2

The study from which this data is derived highlighted that the aqueous extract of Agelas sp. 2 demonstrated a favorable selectivity index against Herpes Simplex Virus-1, indicating that its antiviral effect occurs at a concentration significantly lower than that which causes toxicity to the host cells. The antiviral activity against Adenovirus type 5 and Rotavirus SA11 was also observed, although with lower selectivity. The research on the antiviral potential of compounds from the Agelas genus is ongoing, and future studies may clarify the specific role of individual constituents like this compound.

Mechanistic Insights into Agelasimine B Bioactivity

Modulation of Ion Channels and Transport Systems

Inhibition of Na+,K+-ATPase

While direct studies on Agelasimine B are limited, research on the closely related compound Agelasine (B10753911) B provides significant insight into the inhibition of the sodium-potassium pump, Na+,K+-ATPase. Agelasine B potently inhibits Na+,K+-ATPase from the brain and kidney. Kinetic analysis of this interaction with pig brain Na+,K+-ATPase reveals a parabolic, noncompetitive inhibition with respect to ATP. This suggests a mechanism where two molecules of the inhibitor may bind to a single enzyme molecule. Furthermore, Agelasine B was found to almost completely eliminate the cooperative interaction between the potassium ion (K+) binding sites on the enzyme, dramatically altering its activation dynamics.

Ca2+-Channel Antagonism

This compound has been identified as a calcium channel antagonist. cdnsciencepub.comcdnsciencepub.com In studies using isolated rat aorta, micromolar concentrations of agelasimines effectively inhibited contractions induced by potassium chloride, a response highly dependent on the influx of extracellular calcium through voltage-gated calcium channels. cdnsciencepub.com This activity points to a direct blockade of these channels as a key mechanism of action. cdnsciencepub.comcdnsciencepub.com

Separately, the related compound Agelasine B has been shown to modulate intracellular calcium concentrations through a different mechanism: the potent inhibition of the Sarcoplasmic/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump. mdpi.comnih.govresearchgate.netucv.vesemanticscholar.org This inhibition leads to the release of Ca2+ from the endoplasmic reticulum, causing a large and sustained increase in the intracellular Ca2+ concentration. mdpi.comnih.govresearchgate.netucv.ve While distinct from direct channel antagonism, this disruption of calcium homeostasis is a critical component of its biological effect, particularly in inducing apoptosis in cancer cells. mdpi.comnih.govresearchgate.netnih.gov

Inhibition of Nucleoside Transport into Cells

This compound and its analog Agelasimine A have been shown to inhibit the transport of nucleosides into cells. cdnsciencepub.comcdnsciencepub.com Studies demonstrated this inhibitory activity on rabbit erythrocytes at micromolar concentrations, with reported IC50 values in the range of 6-14 µM. cdnsciencepub.com This action can disrupt cellular processes that rely on the uptake of external nucleosides for DNA and RNA synthesis.

Adrenergic Receptor Modulation

In addition to its effects on ion transport, this compound interacts with components of the adrenergic signaling system, which is crucial for regulating various physiological processes.

Alpha1 Adrenergic Receptor Blockade

This compound is reported to exhibit alpha-1 adrenergic blocking activity. cdnsciencepub.com Pharmacological studies on isolated rat aorta preparations showed that agelasimines produced modest inhibitory effects on contractions induced by noradrenaline, the natural agonist for alpha-1 adrenergic receptors. cdnsciencepub.com This suggests an antagonistic interaction with these receptors, contributing to its smooth muscle relaxation properties. cdnsciencepub.comcdnsciencepub.com

Cellular Mechanisms in Antineoplastic Activity

This compound demonstrates notable antineoplastic properties through multiple cellular mechanisms, including the induction of cell cycle arrest and the activation of apoptotic pathways. cdnsciencepub.com

The compound has been shown to inhibit the proliferation of cultured L1210 leukemia cells at nanomolar concentrations, causing the cells to accumulate in the G1 phase of the cell cycle. cdnsciencepub.com

Furthermore, extensive research on the closely related Agelasine B has elucidated a detailed mechanism for its pro-apoptotic effects in human breast and prostate cancer cells. nih.govnih.gov This pathway is initiated by the disruption of calcium homeostasis through the inhibition of the SERCA pump, as detailed in section 6.1.2. mdpi.comnih.govresearchgate.net The resulting sustained elevation of intracellular Ca2+ triggers a cascade of apoptotic events, including the reduction of the anti-apoptotic protein Bcl-2 and the activation of caspase 8, an initiator caspase in the extrinsic apoptotic pathway. nih.govucv.venih.gov This ultimately leads to DNA fragmentation and programmed cell death. nih.govresearchgate.netucv.ve Notably, Agelasine B displayed significantly higher toxicity in cancer cells compared to normal fibroblasts. mdpi.comnih.govresearchgate.net

Table 1: Cytotoxic Activity of Agelasine B Against Various Cell Lines
Cell LineCell TypeIC50 (µM)Reference
MCF-7Human Breast Cancer2.99 nih.gov
SKBr3Human Breast Cancer3.22 nih.gov
PC-3Human Prostate Cancer6.86 nih.gov
Human FibroblastsNormal Connective Tissue32.91 nih.gov
Table 2: Summary of Pro-Apoptotic Cellular Mechanisms of Agelasine B
Mechanistic StepObservationReference
SERCA Pump InhibitionPotent inhibition of ER Ca2+-ATPase activity nih.govresearchgate.net
Intracellular Ca2+Large, sustained increase in concentration nih.gov
Bcl-2 ExpressionReduced expression of the anti-apoptotic protein nih.govnih.gov
Caspase ActivationActivation of initiator caspase 8 nih.govnih.gov
DNA IntegrityInduction of DNA fragmentation nih.govresearchgate.net

Inhibition of Enzyme Activities (e.g., Cbl-b, for related compounds)

While direct enzymatic inhibition data for this compound is limited, studies on structurally related compounds provide insights into its potential mechanisms of action. The enzyme Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b), an E3 ubiquitin ligase, has been identified as a target for compounds similar to this compound. Cbl-b is a negative regulator of T-cell activation and is considered a promising target for cancer immunotherapy. nih.gov

Research on an extract from the sponge Astrosclera willeyana led to the isolation of several compounds, including agelasines and ageliferins, which were tested for their ability to inhibit Cbl-b. The adenine (B156593)–diterpenoid metabolites, agelasines W–Y, which share a core structure with agelasimines, exhibited weak inhibitory activities against Cbl-b, with IC50 values greater than 50 µM. nih.gov In contrast, ageliferin (B1246841) derivatives showed more significant, though still modest, inhibitory effects. nih.gov

Agelasimines, including this compound, are noted to have methyl substituents at both the N-3′ and N-10′ positions, a feature also present in the weakly inhibitory agelasines W–Y. nih.gov This structural similarity suggests that this compound might also possess the ability to inhibit Cbl-b, although likely to a weak extent. The ageliferin structural framework is considered a potential starting point for developing more potent Cbl-b inhibitors. nih.gov

Table 2: Cbl-b Inhibitory Activity of Compounds Related to this compound
Compound ClassSpecific CompoundsCbl-b Inhibitory Activity (IC50)
AgelasinesAgelasine W, X, Y> 50 µM (weak)
AgeliferinsVarious derivatives18-35 µM (modest)

Biosynthetic Pathways and Precursors to Agelasimine B

Proposed Mixed Biosynthetic Origin of Terpene-Purine Conjugates

Agelasimine B is classified as an adenine-related bicyclic diterpenoid, signifying its composition from two major building blocks: a diterpene moiety and a purine (B94841) moiety mpg.deuni.luepa.govfishersci.at. The diterpene component possesses a halimane skeleton, while the purine component is derived from adenine (B156593) uni.lunih.gov. This structural duality strongly suggests a mixed biosynthetic origin, where the terpene and purine pathways converge to form the final conjugated molecule.

The terpene portion is hypothesized to originate from the isoprenoid pathway, a fundamental metabolic route in diverse organisms. The purine moiety, specifically adenine, is a product of purine biosynthesis. Research has indicated that 9-methyladenine (B15306) serves as an imperative precursor for the biosynthesis of 9-methyladeninium diterpenoids in Agelas sponges uni.lumetabolomicsworkbench.org. This compound itself is a non-quaternary adenine derivative, with its diterpenic moiety attached to the N7 position of 1,3-dimethyladenine uni.lumetabolomicsworkbench.org. While the precise enzymatic coupling mechanism remains an active area of research, synthetic approaches to agelasines, involving the alkylation of N6-methoxy-9-methyladenine with appropriate alkyl bromides, provide insights into how such a conjugation might occur enzymatically in nature wikipedia.org. Speculations on the biosynthesis of similar sponge-derived metabolites, such as pyrrole-imidazole alkaloids, have been supported by feeding experiments using radioisotopes and precursor-guided detection, suggesting analogous methods for elucidating terpene-purine pathways wikipedia.org.

Enzymatic Studies Related to Halimane Diterpene Biosynthesis

The formation of the halimane diterpene backbone, a key structural feature of this compound, commences with the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) nih.govguidetopharmacology.org. This crucial step is catalyzed by a class of enzymes known as diterpene cyclases (DTCs), specifically Class II DTCs nih.govguidetopharmacology.org. These enzymes are characterized by a conserved aspartate-rich DXDD motif, essential for their catalytic activity guidetopharmacology.org.

Enzymatic studies have identified bacterial Class II (B type) DTCs capable of producing halima-5,13-dienyl diphosphate, a direct precursor to the halimane skeleton nih.govguidetopharmacology.org. Following the initial cyclization by DTCs, further structural diversification of the diterpene scaffold is often mediated by Class I diterpene synthases (DTSs) and a suite of "decoration enzymes" eragene.comfishersci.fi. These modifying enzymes include cytochrome P450 mono-oxygenases, glycosidases, and acyltransferases, which introduce various functional groups and structural complexities eragene.comfishersci.fi. Observations from biomimetic rearrangements of simplified labdane (B1241275) diterpenoids, which involve stereospecific 1,2-alkyl and hydride shifts leading to halimanes, underscore the high degree of enzymatic control governing the in vivo formation of these natural products nih.gov.

General Considerations for Terpenyl-Purine Biosynthesis in Marine Sponges

Marine sponges are recognized as an exceptionally rich source of diverse natural products, with terpenoids constituting the largest class of identified metabolites, accounting for approximately 4,100 out of 9,400 reported sponge natural products. The biosynthesis of these compounds in sponges presents unique challenges and considerations.

Historically, the prevailing paradigm suggested that the majority of bioactive small molecules isolated from sponges were produced by their symbiotic microorganisms rather than the sponge animal host itself. However, recent groundbreaking research has challenged this view, particularly concerning terpenoid biosynthesis. The identification and characterization of Type I terpene synthases (TSs) directly from the sponge animal genome, and not from microbial symbionts, indicate that the sponge host plays a direct and significant role in the production of its terpenoid metabolites. This discovery positions sponges as one of the few animal classes, alongside octocorals and insects, known to biosynthesize specialized terpenes beyond steroids and carotenoids.

Terpenoids are biosynthesized from linear oligoprenyl diphosphate precursors, which are assembled from C5 isoprenoid building blocks by isopentyl diphosphate synthases (IDSs) before being cyclized by TSs. While the origin of the terpenoid backbone is increasingly attributed to the sponge host, the precise mechanisms for integrating the nitrogen-containing purine moieties into these terpene scaffolds remain subjects of ongoing investigation. The isolation of precursors like 9-methyladenine from Agelas sponges confirms the availability of the purine building blocks within the sponge's metabolic environment uni.lumetabolomicsworkbench.org. Elucidating the full biosynthetic pathways of complex terpenyl-purines like this compound requires further detailed enzymatic and genetic studies to understand the intricate collaboration, if any, between host and symbiont, and the specific enzymes responsible for the final conjugation.

Future Research Directions in Agelasimine B Chemistry and Biology

Development of More Potent and Selective Analogs

The exploration of Agelasimine B analogs represents a key future research direction aimed at enhancing its therapeutic profile. Agelasimines and related agelasines are purine (B94841) derivatives known for their antimicrobial and cytotoxic properties, and studies have shown that structurally simplified analogs can retain or even surpass the activity of the natural compounds researchgate.netresearchgate.netnih.gov. Research has focused on modifications to both the terpenoid side chain and the adenine (B156593) core to optimize biological activity researchgate.netdiva-portal.org.

For instance, analogs derived from beta-cyclocitral (B22417) have demonstrated potent inhibitory effects against a wide range of pathogenic microorganisms, including Mycobacterium tuberculosis, and various cancer cell lines researchgate.netnih.gov. Some synthesized agelasimine analogs have exhibited excellent activity against cancer cell lines, with minimum inhibitory concentrations (MICs) as low as approximately 1 microM researchgate.netnih.gov. Specific examples include compound 67, which displayed superior antineoplastic activity against lymphoma (U-937 GTB), myeloma (RPMI 8226/s), renal (ACHN), and CEM/s cancer cell lines compared to standard drugs like doxorubicin, cisplatin, and paclitaxel. Additionally, compound 78 showed potent antibacterial activity against Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis researchgate.net.

Further structure-activity relationship (SAR) studies are essential to systematically identify the structural features critical for enhanced potency and selectivity against specific targets or pathogens researchgate.netdiva-portal.orgmdpi.comscispace.com. This involves synthesizing a diverse library of analogs with targeted modifications to understand how subtle changes in the molecular architecture influence binding affinity, pharmacokinetic properties, and reduce off-target effects.

Table 1: Potency of Agelasimines A and B and Selected Analogs Against Cancer Cell Lines

Compound NameCell Line TestedActivity (ED50/IC50)Reference
Agelasimine AL1210 mouse leukemia2–4 µg/mL (ED50) nih.gov
This compoundL1210 mouse leukemia2–4 µg/mL (ED50) nih.gov
Agelasine (B10753911) BMCF-7 human breast cancer~3 µM (IC50) researchgate.net
Agelasine BSKBr3 human breast cancer~3 µM (IC50) researchgate.net
Agelasimine Analog 67U-937 GTB, RPMI 8226/s, ACHN, CEM/s cancer cell linesMore potent than doxorubicin, cisplatin, paclitaxel researchgate.net

Elucidation of Comprehensive Pharmacological Targets and Signaling Pathways

A more comprehensive understanding of the precise pharmacological targets and intricate signaling pathways modulated by this compound is crucial for its rational drug development. Agelasimines A and B have been observed to inhibit the growth of L1210 mouse leukemia cells and to act as Ca2+ channel antagonists and α1 adrenergic blockers nih.gov.

Further insights into related compounds, such as Agelasine B, reveal its ability to induce apoptosis in human breast cancer cells (MCF-7) by increasing intracellular Ca2+ concentration, inhibiting the endoplasmic reticulum Ca2+-ATPase (SERCA), activating caspase 8, and reducing the expression of the anti-apoptotic protein Bcl-2 researchgate.net. While agelasines, as a broader class, are known to inhibit Na,K-ATPase and other ATPases, the direct relevance of this inhibition to their antimicrobial and antineoplastic mechanisms of action remains poorly understood and warrants further investigation researchgate.net. Moreover, Agelasine G has been shown to selectively inhibit protein tyrosine phosphatase 1B, suggesting a potential role in activating the insulin (B600854) signaling pathway mdpi.com. The Cbl-b ubiquitin ligase, an immunomodulatory protein, has also been identified as a target for ageliferin (B1246841) derivatives, which are structurally related to agelasines and agelasimines, indicating potential immunomodulatory applications mdpi.com.

Future research should employ advanced biochemical and cell-based assays, including proteomic and genomic profiling, to systematically identify all direct and indirect protein targets. This will help to delineate the complete signaling cascades affected by this compound, providing a holistic view of its cellular impact and enabling the design of more selective therapeutic agents.

Advanced Mechanistic Studies on Antiproliferative and Antimicrobial Actions

Detailed mechanistic studies are essential to fully characterize how this compound exerts its antiproliferative and antimicrobial effects. For its antiproliferative action, studies on Agelasine B, a closely related compound, have shown that it induces apoptosis in human breast cancer cells by disrupting intracellular calcium homeostasis, leading to the activation of caspase 8 and a decrease in the expression of the anti-apoptotic protein Bcl-2 researchgate.net. Agelasimines A and B themselves have demonstrated the ability to inhibit the growth of L1210 mouse leukemia cells nih.gov.

Regarding antimicrobial activity, agelasine and agelasimine analogs exhibit a broad spectrum of action against various pathogenic microorganisms, including Mycobacterium tuberculosis, Staphylococcus aureus, Escherichia coli, and protozoa such as Acanthamoeba castellanii and Acanthamoeba polyphaga researchgate.netresearchgate.netnih.govmdpi.com. The general mechanisms of action for antimicrobial compounds can involve inhibiting cell wall synthesis, altering plasma membrane integrity, disrupting cellular energy generation, damaging nucleic acid synthesis, inhibiting protein synthesis, or modulating key metabolic pathways mdpi.com. However, the specific molecular events and cellular targets underlying the broad antimicrobial activity of this compound and its analogs require in-depth investigation.

Future research should employ advanced techniques such as high-resolution microscopy, metabolomics, and transcriptomics to pinpoint the exact cellular processes disrupted by this compound. This will provide critical insights into its mode of action, aid in overcoming potential resistance mechanisms, and guide the development of more effective and targeted therapies.

Exploration of New Natural Sources and Bioprospecting

This compound, along with Agelasimine A, was initially isolated from the marine sponge Agelas mauritiana mdpi.comacs.org. Marine sponges of the genus Agelas are well-established as primary natural sources of agelasines and agelasimines, which are diverse bioactive secondary metabolites researchgate.netresearchgate.netnih.govdiva-portal.orgscispace.comresearchgate.netresearchgate.netnih.gov. The marine environment, particularly sponges, represents a vast and underexplored reservoir of novel chemical structures with significant pharmacological potential scispace.comresearchgate.netnih.gov.

However, the limited supply from natural harvesting poses a significant challenge for the large-scale development and production of sponge-derived compounds nih.gov. This necessitates continued bioprospecting efforts to identify new or more abundant natural sources. Future research should focus on exploring diverse marine ecosystems, including deep-sea environments and polar regions, which may harbor unique microbial communities or sponge species capable of producing this compound or novel analogs. Furthermore, investigating the microbial associations within sponges—such as symbiotic bacteria or fungi—is a promising avenue, as these microorganisms can often be the true producers of the bioactive compounds, offering a more sustainable alternative for production through fermentation nih.gov.

Synthetic Methodologies for Sustainable Production of this compound and Derivatives

The sustainable production of this compound and its derivatives is paramount for their future therapeutic applications, given the challenges associated with natural sourcing. Racemic syntheses of Agelasimine A and B have been successfully reported, confirming their proposed structures and demonstrating the feasibility of chemical synthesis acs.org. These syntheses typically involve the stereoselective construction of the diterpene portion and regioselective alkylations on the adenine moiety acs.org.

Significant progress has also been made in synthesizing simplified analogs with less complex terpenoid side chains, which are more amenable to large-scale production than the naturally occurring compounds researchgate.netresearchgate.netnih.gov. Future research should prioritize the development of more efficient, scalable, and environmentally friendly synthetic methodologies. This aligns with the principles of green chemistry, which advocate for atom efficiency, energy efficiency, waste reduction, and the use of benign solvents and catalysts mdpi.comthebioscan.comrsc.org.

Key areas for advancement include:

Total Synthesis Optimization: Developing shorter, higher-yielding synthetic routes with fewer purification steps.

Green Solvents and Catalysis: Employing water or other non-toxic, renewable solvents, and exploring biocatalysis (using enzymes) or metal-free catalysis to reduce hazardous waste and energy consumption mdpi.comthebioscan.com.

C-H Functionalization: Investigating direct C-H functionalization reactions to reduce the need for pre-functionalized substrates, thereby minimizing synthetic steps and waste generation rsc.org.

Flow Chemistry: Utilizing continuous flow reactors for improved reaction control, safety, and scalability.

These advancements in synthetic chemistry will be crucial for ensuring a consistent and sustainable supply of this compound and its potent analogs for preclinical and clinical development.

Q & A

Basic: What is the chemical structure of Agelasimine B, and how does it differ from related compounds like Agelasimine A?

Answer:
this compound (compound 218 in structural diagrams) is a diterpenoid-adenine hybrid, characterized by a fused terpenoid backbone linked to an adenine moiety . Key structural distinctions from Agelasimine A include variations in hydroxylation patterns and stereochemistry at specific carbon centers, which influence bioactivity. For identification, researchers should employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H}-, 13C^{13}\text{C}-NMR) and high-resolution mass spectrometry (HRMS) to resolve stereochemical and functional group differences . Comparative analysis with synthesized analogs or isolated natural products is critical for structural validation .

Basic: What biological activities have been reported for this compound, and what assays are used to evaluate them?

Answer:
this compound exhibits antineoplastic and antibiotic properties, primarily assessed via:

  • Cytotoxicity assays (e.g., MTT or SRB assays on cancer cell lines like HeLa or MCF-7) .
  • Antimicrobial disk diffusion tests against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Enzyme inhibition studies targeting bacterial DNA gyrase or eukaryotic topoisomerases .
    Researchers must include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across multiple biological replicates to minimize variability .

Advanced: How can conflicting data on this compound’s bioactivity across studies be systematically analyzed?

Answer:
Contradictory results (e.g., varying IC50_{50} values in cytotoxicity assays) require:

Meta-analysis of raw data (e.g., cell viability curves, dose-response metrics) to identify methodological discrepancies (e.g., cell passage number, incubation time) .

Sensitivity testing under standardized conditions (e.g., uniform cell culture media, controlled oxygen levels) .

Statistical reconciliation using tools like ANOVA or Bayesian hierarchical models to account for inter-study variability .
Documentation of assay protocols in supplementary materials is essential for reproducibility .

Advanced: What experimental strategies are recommended to elucidate the biosynthetic pathway of this compound in marine sponges?

Answer:
To trace biosynthesis:

Isotopic labeling (e.g., 13C^{13}\text{C}-glucose or 15N^{15}\text{N}-adenine feeding experiments) coupled with LC-MS/MS to track precursor incorporation .

Transcriptomic analysis of sponge tissues to identify candidate genes (e.g., terpene synthases, adenylation enzymes) .

Heterologous expression of putative biosynthetic genes in model organisms (e.g., E. coli or S. cerevisiae) to confirm enzyme function .
Collaboration with marine ecologists is advised to address challenges in sponge sample collection and metabolic variability .

Basic: What are the best practices for isolating this compound from natural sources?

Answer:
Isolation typically involves:

Solvent extraction (e.g., methanol/dichloromethane) of freeze-dried sponge material .

Chromatographic separation using silica gel columns, followed by HPLC with C18 reverse-phase columns .

Purity verification via melting point analysis, HPLC-UV (>95% peak area), and spectroscopic consistency with literature .
Document solvent ratios, column dimensions, and gradient profiles in the methods section to enable replication .

Advanced: How should researchers design a study to investigate structure-activity relationships (SAR) of this compound derivatives?

Answer:
For SAR studies:

Synthetic modification : Target functional groups (e.g., hydroxyl, amine) via semi-synthesis or total synthesis .

Bioactivity profiling : Test derivatives in parallel assays (e.g., cytotoxicity, antimicrobial) with wild-type this compound as a baseline .

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase .
Include dose-response curves and statistical comparisons (e.g., Student’s t-test) to highlight significant trends .

Basic: What databases and search strategies are recommended for literature reviews on this compound?

Answer:
Prioritize:

  • PubMed/Medline for bioactivity studies.
  • SciFinder for synthetic routes and patents.
  • Web of Science for citation tracking .
    Use Boolean terms: ("this compound" OR "diterpenoid-adenine") AND ("biosynthesis" OR "cytotoxicity"). Exclude non-peer-reviewed sources (e.g., BenchChem) .

Advanced: How can the ecological role of this compound in marine sponges be investigated?

Answer:

Field experiments : Measure this compound concentrations in sponges exposed to predators (e.g., fish) vs. controls .

Metabolomic profiling : Compare sponge extracts with/without symbiotic microbes to assess microbial contribution to production .

Behavioral assays : Test purified this compound in feeding deterrent trials with common sponge grazers .
Ethical approval and permits for marine sampling are mandatory .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.